methyl[(1R)-1-(pyridin-4-yl)ethyl]amine
Description
Methyl[(1R)-1-(pyridin-4-yl)ethyl]amine is a chiral amine featuring a pyridine ring substituted at the 4-position with an ethyl group bearing a methylamine moiety. The (1R) stereochemistry at the ethyl chain introduces enantioselectivity, which is critical in pharmacological contexts. This compound is structurally related to bioactive amines and serves as a building block in drug discovery .
Properties
Molecular Formula |
C8H12N2 |
|---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
(1R)-N-methyl-1-pyridin-4-ylethanamine |
InChI |
InChI=1S/C8H12N2/c1-7(9-2)8-3-5-10-6-4-8/h3-7,9H,1-2H3/t7-/m1/s1 |
InChI Key |
MUIKHERDKLRMFH-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](C1=CC=NC=C1)NC |
Canonical SMILES |
CC(C1=CC=NC=C1)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl[(1R)-1-(pyridin-4-yl)ethyl]amine typically involves the reaction of pyridine derivatives with ethylamine under specific conditions. One common method is the reductive amination of pyridine-4-carbaldehyde with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The compound is often purified through distillation or recrystallization techniques to obtain the desired enantiomeric form .
Chemical Reactions Analysis
Types of Reactions
Methyl[(1R)-1-(pyridin-4-yl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride; reactions are often conducted in anhydrous ether or tetrahydrofuran.
Substitution: Halogenating agents like N-bromosuccinimide; reactions are performed under controlled temperature conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or alkylated pyridine derivatives.
Scientific Research Applications
Methyl[(1R)-1-(pyridin-4-yl)ethyl]amine is utilized in various scientific research fields:
Chemistry: As a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic applications, including as an intermediate in drug development.
Industry: Employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl[(1R)-1-(pyridin-4-yl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The pyridine ring and ethylamine group play crucial roles in binding to the active sites of enzymes or receptors, influencing their function and downstream signaling pathways .
Comparison with Similar Compounds
Enantiomeric Pair: Methyl[(1S)-1-(Pyridin-4-yl)ethyl]amine
- Structural Similarity : The (1S)-enantiomer shares the same molecular formula (C₈H₁₂N₂) and weight (128.17 g/mol) as the (1R)-form but exhibits opposite optical activity .
- Functional Differences : Enantiomers often display divergent interactions with chiral biological targets. For instance, the (1R)-form may bind preferentially to specific receptors, while the (1S)-form could exhibit reduced efficacy or unintended off-target effects .
- Synthesis : Both enantiomers are synthesized via asymmetric catalysis or resolution techniques, as highlighted in patent literature .
Data Table 1: Enantiomer Comparison
[(2,6-Difluorophenyl)methyl][1-(Pyridin-4-yl)ethyl]amine
- Structural Modifications : Replaces the methyl group on the amine with a 2,6-difluorophenylmethyl group.
- Impact of Fluorine : The electronegative fluorine atoms enhance lipophilicity and metabolic stability. The larger aromatic substituent may improve binding to hydrophobic pockets in enzymes or receptors .
Data Table 2: Aromatic Substituent Comparison
| Property | Target Compound | Difluorophenyl Analog |
|---|---|---|
| Molecular Formula | C₈H₁₂N₂ | C₁₄H₁₄F₂N₂ |
| Molecular Weight (g/mol) | 128.17 | 248.27 |
| Key Substituent | Methylamine | 2,6-Difluorophenylmethyl |
| Solubility | Moderate (amine basicity) | Lower (increased lipophilicity) |
Piperidine and Pyrimidine Derivatives
- Piperidine-Based Analog: (3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)-methylamine () incorporates a rigid piperidine ring and benzyl group.
- Pyrimidine Derivative : 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine () replaces pyridine with pyrimidine, introducing additional hydrogen-bonding sites. Pyrimidine’s planar structure facilitates DNA/RNA interactions, common in antiviral or anticancer agents.
Data Table 3: Heterocyclic Ring Comparison
| Property | Target Compound | Piperidine Analog | Pyrimidine Analog |
|---|---|---|---|
| Core Structure | Pyridine | Piperidine | Pyrimidine |
| Rigidity | Flexible ethylamine chain | Rigid bicyclic system | Planar heterocycle |
| Pharmacological Role | Building block | CNS-targeting potential | Antiviral/anticancer candidate |
Triazole and Imidazole Derivatives
- Triazole Analog : Methyl[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]amine hydrochloride () features a triazole ring, which is electron-deficient compared to pyridine. This may alter binding kinetics in metalloenzymes or kinases.
- Imidazole Derivatives : Compounds like (4-tert-butyl-phenyl)-{1-methyl-5-[2-(4-phenyl-5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-amine () demonstrate hybrid structures with imidazole and pyridine moieties. The trifluoromethyl group enhances bioavailability and target affinity .
Key Research Findings
- Stereochemistry Matters : The (1R)-configuration of methyl[(1R)-1-(pyridin-4-yl)ethyl]amine is critical for enantioselective interactions, as seen in receptor-binding assays for analogous compounds .
- Substituent Effects : Fluorine and aromatic groups improve metabolic stability but may reduce aqueous solubility .
- Heterocyclic Diversity : Pyrimidine and triazole derivatives offer expanded hydrogen-bonding networks, advantageous in designing kinase inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
